molecular formula C5H5NO3S B1343451 2-(Hydroxymethyl)thiazole-4-carboxylic acid CAS No. 221322-09-4

2-(Hydroxymethyl)thiazole-4-carboxylic acid

Cat. No.: B1343451
CAS No.: 221322-09-4
M. Wt: 159.17 g/mol
InChI Key: YCWNCBVSNHZJMF-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)thiazole-4-carboxylic acid is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring

Scientific Research Applications

2-(Hydroxymethyl)thiazole-4-carboxylic acid has several scientific research applications:

Safety and Hazards

The safety information for “2-(Hydroxymethyl)thiazole-4-carboxylic acid” indicates that it should be stored in a sealed, dry environment at 2-8°C . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

2-(Hydroxymethyl)thiazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with thiamine pyrophosphate-dependent enzymes, which are crucial for carbohydrate metabolism. The nature of these interactions often involves the formation of hydrogen bonds and coordination with metal ions present in the active sites of enzymes .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involved in oxidative stress responses. This compound has been shown to modulate the expression of genes related to antioxidant defense mechanisms, thereby enhancing cellular resistance to oxidative damage. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to changes in their conformation and activity. This binding can result in either inhibition or activation of enzyme functions. For example, it has been found to inhibit certain kinases involved in cell proliferation, thereby exerting anti-proliferative effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that it can induce sustained changes in cellular function, particularly in terms of enhanced antioxidant capacity and metabolic regulation .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, it has been observed to enhance metabolic efficiency and reduce oxidative stress. At higher doses, there may be toxic effects, including liver and kidney damage. These threshold effects highlight the importance of careful dosage regulation in potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as thiamine pyrophosphate-dependent enzymes, influencing the flux of metabolites through pathways like the pentose phosphate pathway and glycolysis. These interactions can lead to changes in metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake into cells, where it can accumulate in specific compartments. The compound’s distribution is influenced by its affinity for certain cellular structures, such as mitochondria, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is often found in the mitochondria, where it can influence mitochondrial function and energy production. Targeting signals and post-translational modifications play a role in directing the compound to these specific compartments, ensuring its effective participation in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)thiazole-4-carboxylic acid typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. This method involves the reaction of α-haloketones with thioamides under acidic conditions . Another approach involves the reaction of thiourea with α-haloesters, followed by cyclization to form the thiazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Hydroxymethyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and specific reaction conditions (e.g., elevated temperatures).

Major Products Formed:

  • Oxidation of the hydroxymethyl group yields 2-(Carboxymethyl)thiazole-4-carboxylic acid.
  • Reduction of the carboxylic acid group yields 2-(Hydroxymethyl)thiazole-4-methanol.
  • Substitution reactions can yield various substituted thiazole derivatives depending on the electrophile used.

Comparison with Similar Compounds

  • 2-Aminothiazole-4-carboxylic acid
  • 2-Methylthiazole-4-carboxylic acid
  • 2-Phenylthiazole-4-carboxylic acid

Comparison: 2-(Hydroxymethyl)thiazole-4-carboxylic acid is unique due to the presence of the hydroxymethyl group, which imparts different chemical reactivity and biological activity compared to other thiazole derivatives. For instance, the hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s solubility and interaction with biological targets .

Properties

IUPAC Name

2-(hydroxymethyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3S/c7-1-4-6-3(2-10-4)5(8)9/h2,7H,1H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWNCBVSNHZJMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635090
Record name 2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221322-09-4
Record name 2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-{[(2,2-dimethylpropanoyl)oxy]methyl}-1,3-thiazole-4-carboxylic acid (3 g, 12.33 mmol, commercially available) and potassium carbonate (2.326 g, 16.83 mmol) in methanol (100 mL) and water (30 mL) was heated to reflux for 4 hr. The mixture was cooled and concentrated in vacuo to ˜30 ml. It was then acidified with 2 M HCl (50 ml) and concentrated in vacuo. The resulting solid was treated with hot MeOH/EtOAc (2:1), washing well before filtering off the remaining solid. The filtrate was concentrated in vacuo to give a brown solid which was dissolved in MeOH and added to the top of 2×70 g aminopropyl cartridge that had been preconditioned with MeOH. The cartridges were both eluted with MeOH and then with 10% HCl in MeOH. The acidic fractions were combined and the solvent removed in vacuo to give the title compound as a brown oil (550 mg).
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Synthesis routes and methods II

Procedure details

A solution of NaOH (1.769 g, 44.23 mmol) in water (20.0 mL) was added to a stirred solution of ethyl 2-(pivaloyloxymethyl)thiazole-4-carboxylate (2.4 g, 8.85 mmol) in a mixture of THF (20 mL) and MeOH (10.0 mL), and the reaction stirred for 72 h. Acidified with 2M HCl (10 mL) and evaporated in vacuo to afford crude 2-(hydroxymethyl)thiazole-4-carboxylic acid as a white solid. Purified by reverse phase chromatography with MeCN/aqTFA as eluent to afford the sub-title compound as a white solid. Yield: 1.4 g
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2.4 g
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20 mL
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20 mL
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